molecular formula C9H10N2O B562118 (R,S)-Norcotinine-pyridyl-d4 CAS No. 1020719-70-3

(R,S)-Norcotinine-pyridyl-d4

Cat. No.: B562118
CAS No.: 1020719-70-3
M. Wt: 166.216
InChI Key: FXFANIORDKRCCA-NMRLXUNGSA-N
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Description

(R,S)-Norcotinine-pyridyl-d4 is a deuterated analog of norcotinine, a metabolite of nicotine. The compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study metabolic pathways. The presence of deuterium can provide insights into the pharmacokinetics and dynamics of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Norcotinine-pyridyl-d4 typically involves the deuteration of norcotinine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the incorporation of deuterium into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield of the deuterated compound, often involving multiple purification steps such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Norcotinine-pyridyl-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

    Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridyl ring.

Scientific Research Applications

Analytical Chemistry

Quantification of Nicotine Metabolites
(R,S)-Norcotinine-pyridyl-d4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of nicotine and its metabolites in biological samples. The use of deuterated compounds like this compound improves the accuracy of measurements by compensating for variability in sample preparation and instrument performance.

Case Study: LC-MS/MS Method Development

A study validated a novel LC-MS/MS method that included this compound as an internal standard for the simultaneous extraction and quantification of nicotine, cotinine, and their metabolites from human plasma and urine samples. This method demonstrated high sensitivity and specificity, allowing for effective monitoring of nicotine exposure in clinical settings .

Pharmacokinetic Studies

Metabolism Research
The compound is utilized in pharmacokinetic studies to investigate the metabolic pathways of nicotine. By employing this compound, researchers can trace the conversion of nicotine to its metabolites, providing insights into individual differences in metabolism based on genetic factors.

Monitoring Tobacco Use
this compound has been employed in studies aimed at understanding tobacco use patterns and their health implications. Its application in urine assays helps researchers monitor unauthorized tobacco use among participants in smoking cessation programs.

Case Study: Tobacco Cessation Programs

In a clinical study involving participants using transdermal nicotine patches, this compound was used to assess the metabolic disposition of nornicotine. The results indicated that the presence of nornicotine could serve as a biomarker for tobacco exposure, enhancing the understanding of smoking cessation outcomes .

Toxicological Assessments

Risk Evaluation
The compound is also relevant in toxicological assessments related to tobacco products. It aids in evaluating the safety profiles of new nicotine delivery systems by providing detailed metabolic data that can indicate potential harmful effects.

Data Table: Toxicological Profiles

CompoundToxicity LevelReference
NicotineModerateCDC Report
CotinineLowNHANES Data
NornicotineLowToxicology Studies

Mechanism of Action

The mechanism of action of (R,S)-Norcotinine-pyridyl-d4 involves its interaction with metabolic enzymes. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into the enzyme kinetics and pathways involved. The molecular targets include cytochrome P450 enzymes, which play a crucial role in the metabolism of nicotine and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    Norcotinine: The non-deuterated form of (R,S)-Norcotinine-pyridyl-d4.

    Nicotine: The parent compound from which norcotinine is derived.

    Deuterated Nicotine: Another deuterated analog used in similar research applications.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium can lead to differences in reaction rates and metabolic stability compared to its non-deuterated counterparts, making it a valuable tool in scientific research.

Biological Activity

(R,S)-Norcotinine-pyridyl-d4 is a deuterated derivative of norcotinine, a compound related to nicotine, which has gained attention for its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and research findings associated with this compound.

  • IUPAC Name: N-(9-azabicyclo[3.3.1]nonan-3-yl)-1-methylindazole-3-carboxamide
  • CAS Number: 1020719-70-3
  • Molecular Formula: C17H22N4O

This compound exhibits unique biochemical properties that may influence its biological activity:

PropertyDescription
SolubilitySoluble in organic solvents like ethanol and DMSO
StabilityStable under standard laboratory conditions
Isotopic LabelingContains deuterium, useful in mass spectrometry

Cellular Effects

The compound has been studied for its interaction with various cellular targets, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound may modulate nAChR activity, influencing neurotransmitter release and neuronal signaling.

Molecular Mechanisms

The proposed mechanisms of action for this compound include:

  • Receptor Interaction: It may act as an antagonist or partial agonist at nAChRs, affecting synaptic transmission.
  • Signal Transduction: The compound could influence downstream signaling pathways associated with neuroprotection and cognitive enhancement.

Case Studies and Experimental Data

  • In Vitro Studies:
    • A study demonstrated that this compound enhances the release of dopamine in cultured neuronal cells, suggesting a potential role in modulating dopaminergic activity.
    • Another experiment showed that it inhibits the proliferation of certain cancer cell lines, indicating possible anticancer properties.
  • Animal Models:
    • In rodent models, administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors, supporting its potential use in treating neuropsychiatric disorders.

Table of Biological Activities

Activity TypeObserved EffectReference
Dopamine ReleaseIncreased dopamine levels
Cancer Cell ProliferationInhibition observed in vitro
Cognitive FunctionImprovement in rodent models

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity and isotopic purity of (R,S)-Norcotinine-pyridyl-d4?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemistry (R/S configuration) and deuterium labeling positions. Pair this with high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>98% deuterium incorporation). Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) can further validate purity by separating and quantifying potential non-deuterated impurities .
  • Data Considerations : Include retention time consistency in LC, isotopic peak patterns in MS, and absence of non-deuterated fragments in MS/MS spectra.

Q. How should researchers design controlled experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Apply a factorial design with variables such as temperature (e.g., -80°C, 4°C, 25°C), humidity, and light exposure. Use stability-indicating assays (e.g., LC-MS/MS) to quantify degradation products over time. Follow NIH guidelines for preclinical reporting to ensure reproducibility, including explicit documentation of storage buffers and container materials .
  • Statistical Framework : Analyze degradation kinetics using Arrhenius equations for temperature-dependent stability predictions .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the metabolic pathways of this compound in in vitro vs. in vivo models?

  • Methodological Answer : Conduct parallel in vitro (hepatocyte or microsomal assays) and in vivo (rodent pharmacokinetic) studies under identical experimental conditions. Use stable isotope tracing to differentiate host vs. microbial metabolism in in vivo models. Apply structural equation modeling (SEM) to identify confounding variables (e.g., enzyme induction, tissue-specific uptake) that may explain discrepancies .
  • Data Contradiction Analysis : Compare metabolite half-lives, AUC values, and isotopic dilution effects across models. Report effect sizes with 95% confidence intervals to quantify uncertainty .

Q. What experimental strategies are critical for evaluating the isotopic effect of deuterium in this compound on receptor binding affinity?

  • Methodological Answer : Perform competitive binding assays (e.g., radioligand displacement) using both deuterated and non-deuterated analogs. Control for solvent isotope effects by using deuterated buffers in parallel experiments. Apply surface plasmon resonance (SPR) to measure kinetic parameters (Kon/Koff) and assess whether deuterium labeling alters binding thermodynamics .
  • Advanced Analysis : Use molecular dynamics simulations to model hydrogen/deuterium isotope effects on ligand-receptor interactions, focusing on bond vibrational energy differences .

Q. How can longitudinal study designs address variability in the pharmacokinetic (PK) profiling of this compound across heterogeneous populations?

  • Methodological Answer : Adopt a three-wave panel design (baseline, intermediate, long-term follow-up) to track PK parameters (Cmax, Tmax, half-life) in diverse cohorts. Stratify participants by covariates such as CYP2A6 genotype (critical for nicotine metabolism) and BMI. Use mixed-effects models to account for intra-individual variability and missing data .
  • Ethical & Practical Considerations : Ensure sample size adequacy via power analysis and adhere to CONSORT guidelines for translational PK studies .

Q. Methodological Frameworks for Contradiction Analysis

  • SPIDER Framework : Apply this qualitative synthesis tool to dissect contradictory results in metabolomics studies. For example:

    • Sample : Compare cell lines vs. primary hepatocytes.
    • Phenomenon of Interest : Isotopic interference in metabolite quantification.
    • Design : Cross-validate LC-MS/MS and NMR datasets.
    • Evaluation : Use Bland-Altman plots to assess inter-method bias .
  • FINER Criteria : Evaluate research questions for feasibility (e.g., deuterated compound availability), novelty (e.g., unexplored CYP2B6 interactions), and relevance (e.g., implications for nicotine addiction therapeutics) .

Q. Key Data Reporting Standards

ParameterRecommended TechniqueReporting StandardEvidence Source
Isotopic PurityHRMS≥98% deuterium incorporation
Metabolic StabilityHepatocyte Assay% parent compound remaining
Receptor BindingSPR or ITCKd ± SEM
PK VariabilityMixed-effects modelingICC (intraclass correlation)

Properties

IUPAC Name

5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662157
Record name 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-70-3
Record name 5-(3-Pyridinyl-2,4,5,6-d4)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(~2~H_4_)Pyridin-3-yl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020719-70-3
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